4-Aminothiophene-2-carbaldehyde
Description
Historical Context and Evolution of Thiophene (B33073) Chemistry Research
The journey of thiophene chemistry began in 1882 when Viktor Meyer, a German chemist, discovered thiophene as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgchemicalbook.comchemeurope.comontosight.ai He observed that the formation of a blue dye, indophenin, when mixing crude benzene with isatin (B1672199) and sulfuric acid, was not a reaction of benzene itself but of this newly identified sulfur-containing heterocycle. wikipedia.orgchemicalbook.com This discovery opened the door to a new field of heterocyclic chemistry.
Early research focused on understanding the structure and aromatic character of thiophene, which resembles benzene in many of its reactions. wikipedia.org The initial synthesis of thiophene was reported by Meyer in the same year as its discovery, involving a reaction between acetylene (B1199291) and elemental sulfur. wikipedia.org Over the years, more versatile and general synthetic methods were developed, significantly advancing the field. Key among these are the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide, wikipedia.orgorganic-chemistry.orgwikipedia.orguobaghdad.edu.iq and the Gewald aminothiophene synthesis. wikipedia.orgwikipedia.orgorganic-chemistry.org The Gewald reaction, discovered in the 1960s, is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes and has become a cornerstone for the synthesis of this important class of compounds. wikipedia.orgorganic-chemistry.orgresearchgate.nettandfonline.comthieme-connect.com
Table 1: Foundational Syntheses in Thiophene Chemistry
| Synthesis Method | Year of Discovery/Report | Reactants | Product Type | Significance |
|---|---|---|---|---|
| Meyer's Synthesis | 1882 | Acetylene and elemental sulfur | Thiophene | First reported synthesis of the parent heterocycle. wikipedia.org |
| Paal-Knorr Synthesis | 1884 | 1,4-Dicarbonyl compound and a sulfurizing agent | Substituted thiophenes | A valuable method for creating substituted thiophenes from acyclic precursors. organic-chemistry.orgwikipedia.org |
| Gewald Synthesis | 1960s | Ketone/aldehyde, α-cyanoester, and elemental sulfur | Polysubstituted 2-aminothiophenes | A highly efficient and versatile method for synthesizing functionally rich aminothiophenes. wikipedia.orgorganic-chemistry.orgthieme-connect.com |
Positional Isomers and Functional Group Influence on Research Trajectories
The thiophene ring is a five-membered heterocycle with two distinct positions for substitution, α (adjacent to the sulfur, at C2 and C5) and β (at C3 and C4). The position of substituents dramatically influences the molecule's electronic properties, reactivity, and, consequently, its utility in research. Thiophene itself is more reactive towards electrophilic substitution than benzene, with a strong preference for attack at the C2 position due to the greater stability of the resulting carbocation intermediate. chemicalbook.comslideshare.net
The introduction of functional groups further modulates this reactivity. In 4-Aminothiophene-2-carbaldehyde, the ring is substituted with two influential groups at distinct positions:
Amino Group (-NH₂): Located at a β-position (C4), the amino group is a powerful electron-donating group. Through its lone pair of electrons, it increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack.
Carbaldehyde Group (-CHO): Located at an α-position (C2), the carbaldehyde (or formyl) group is an electron-withdrawing group. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic reactions. acs.org The aldehyde functionality is also a versatile synthetic handle, readily participating in a wide range of chemical transformations. acs.orgmdpi.comontosight.ai
The specific arrangement in this compound creates a "push-pull" system, where the electron-donating amino group and the electron-withdrawing carbaldehyde group are in conjugation. This electronic interplay results in unique spectroscopic properties and a nuanced reactivity profile that differs significantly from monosubstituted thiophenes or other positional isomers like 3-Aminothiophene-2-carbaldehyde. This unique substitution pattern is a key driver for its investigation.
Rationale for Focused Academic Investigation of this compound
The academic interest in this compound stems from its potential as a highly versatile building block for synthesizing more complex molecular architectures, particularly those with desirable biological or material properties.
The rationale for its focused investigation can be broken down into several key points:
Access to Fused Heterocyclic Systems: The bifunctional nature of the molecule, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it an ideal precursor for constructing fused heterocyclic systems. A prime example is the synthesis of thieno[3,2-d]pyrimidines, a class of compounds with significant pharmacological interest due to their structural analogy to purine (B94841) bases like adenine (B156593) and guanine. nih.govresearchgate.net These fused systems are actively researched for various therapeutic applications. nih.govscirp.orgnih.govresearchgate.net
Platform for Derivatization: The aldehyde group is a gateway for a multitude of chemical reactions, including condensations, oxidations, reductions, and the formation of imines, oximes, and hydrazones. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) in drug discovery programs. mdpi.comontosight.ai
Modulation of Biological Activity: Aminothiophene scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.govnih.govresearchgate.net The specific 4-amino-2-carbaldehyde substitution pattern provides a unique template that can be explored for developing novel therapeutic agents.
Development of Functional Materials: The "push-pull" electronic nature of the molecule is a feature often sought in the design of organic materials for electronics and photonics, such as dyes and nonlinear optical materials. mdpi.com The aldehyde group also allows for the polymerisation or grafting of the molecule onto surfaces to create functional materials with enhanced adhesive or semiconducting properties. acs.orgresearchgate.netjournalskuwait.org
Overview of Current Research Trends in Aminothiophene Derivatives
Research into aminothiophene derivatives is a vibrant and rapidly expanding field, driven by their proven and potential applications in both medicine and materials science. pnrjournal.comresearchgate.net
Medicinal Chemistry: A significant portion of current research focuses on the pharmacological properties of aminothiophenes. These compounds have demonstrated a remarkable breadth of biological activities. pnrjournal.comresearchgate.net Recent studies and reviews highlight their investigation as:
Anticancer agents: Many thienopyrimidine derivatives, synthesized from aminothiophenes, are being evaluated for their ability to inhibit kinases or interfere with cancer cell proliferation. scirp.orgresearchgate.net
Anti-infective agents: The aminothiophene scaffold is being explored for the development of new antibacterial, antifungal, antiviral, and antiparasitic drugs. nih.govnih.govmdpi.com
Anti-inflammatory agents: Certain derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like COX-2. researchgate.net
Metabolic Disease Modulators: 2-Aminothiophene derivatives have been identified as positive allosteric modulators of the GLP-1 receptor, showing potential for the treatment of type 2 diabetes. nih.gov
Materials Science: The unique electronic and structural features of aminothiophenes make them attractive for applications beyond pharmaceuticals. Research in this area includes their use as:
Building blocks for conductive polymers. journalskuwait.org
Components in dyes and pigments. thieme-connect.com
Scaffolds for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net
The synthesis of fused systems like thienopyrimidines remains a central theme, with ongoing efforts to develop more efficient synthetic routes and to explore the therapeutic potential of the resulting compounds. nih.govnih.govresearchgate.net The versatility of the aminothiophene core ensures its continued prominence in the discovery of novel, functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-aminothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-4-1-5(2-7)8-3-4/h1-3H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQMAYUPRXWGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Aminothiophene 2 Carbaldehyde and Analogues
Convergent Synthetic Strategies
Modified Gewald Reaction Protocols for Substituted Aminothiophenes
The Gewald reaction, first reported in 1961, stands as a cornerstone for the synthesis of substituted 2-aminothiophenes. researchgate.netscispace.comresearchgate.net This versatile one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a basic catalyst. nih.govwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene (B33073) ring. wikipedia.org
Over the years, numerous modifications to the original Gewald protocol have been developed to improve yields, expand the substrate scope, and simplify reaction conditions. arkat-usa.orgmdpi.com These modifications include the use of different bases, solvents, and activating agents. For instance, a notable variation involves a two-step procedure for less reactive ketones, which can lead to satisfactory yields of 4-aryl-substituted 2-aminothiophene-3-carboxylates. mdpi.com Another significant improvement is a four-version classification of the Gewald reaction, which provides a systematic approach to synthesizing a wide array of substituted 2-aminothiophenes based on the starting materials. researchgate.netarkat-usa.org A key modification involves using the dimeric form of an α-sulfanylcarbonyl compound, 1,4-dithiane-2,5-diol, which allows for the preparation of mono- or disubstituted 2-aminothiophenes with an unsubstituted α-position. umich.edu
Table 1: Examples of Modified Gewald Reaction Conditions
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Amine base | Polysubstituted 2-aminothiophene | wikipedia.org |
| Alkyl/Aryl Ketones, α-Cyanoester, Sulfur | Two-step procedure | 4-Aryl-substituted 2-aminothiophene-3-carboxylates | mdpi.com |
| 1,4-Dithiane-2,5-diol, Activated Acetonitrile | Stoichiometric amine | Mono- or disubstituted 2-aminothiophenes | umich.edu |
| Arylacetaldehydes, α-Cyanoester, Sulfur | Microwave irradiation | 5-Substituted 2-aminothiophenes | organic-chemistry.org |
Multicomponent Reaction Approaches for Aminothiophene Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. rsc.orgresearchgate.net The Gewald reaction itself is a classic example of a three-component reaction (3-CR). scispace.comnih.gov MCRs are a cornerstone of modern drug discovery and heterocyclic synthesis due to their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.orgarizona.edu
The scope of MCRs in aminothiophene synthesis extends beyond the traditional Gewald protocol. For instance, a novel four-component reaction (4-CR) has been developed, initiated by the Michael addition of indole (B1671886) derivatives to α,β-unsaturated carbonyl compounds, followed by an in situ Gewald three-component reaction. nih.gov This Michael-Gewald four-component reaction (MG-4CR) results in the formation of complex molecules containing both an indole and a 2-aminothiophene moiety. nih.gov Such strategies are invaluable for accessing unique chemical entities with potential biological activity. nih.gov The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often allowing for milder reaction conditions. rsc.org
Domino Reaction Sequences for Direct Derivatization
Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. acs.org These elegant processes allow for the construction of complex molecular architectures from simple starting materials in a single pot, avoiding the need for isolation of intermediates. acs.org
A significant breakthrough in the synthesis of 4-aminothiophene-2-carbaldehyde analogues is a facile domino reaction of vinyl azides with 1,4-dithiane-2,5-diol. rsc.org This protocol provides a direct and highly efficient route to 3,5-disubstituted-4-aminothiophene-2-carbaldehydes. rsc.org Another innovative domino synthesis of tetrasubstituted thiophenes involves the reaction of 1,3-enynes with mercaptoacetaldehyde, which proceeds through a Michael addition, a 5-exo-dig carboannulation, and an oxidation sequence. organic-chemistry.org This method allows for the direct introduction of an aldehyde functionality onto the thiophene ring. organic-chemistry.org Furthermore, a one-pot synthesis of 2,5-asymmetrically substituted thieno[2,3-b]thiophenes has been developed based on consecutive domino reactions, specifically an SN2 reaction followed by a Thorpe–Ziegler reaction. acs.orgnih.gov
Ring Transformation and Cyclization Strategies
Ring transformation and cyclization strategies represent powerful tools for the synthesis of heterocyclic compounds, including this compound and its derivatives. These methods often involve the rearrangement or reconstruction of existing ring systems to form the desired thiophene core.
Intramolecular cyclization is a key step in many thiophene syntheses. For example, in some variations of the Gewald reaction, the final step is a ring-closure process involving an intramolecular nucleophilic attack of a sulfur-containing intermediate. umich.edu The development of efficient catalysts and reaction conditions is crucial for promoting these cyclization steps. Transition metal catalysts, such as those based on palladium, copper, and gold, have been employed for the electrophilic cyclization of o-alkynyl aryl thioethers to synthesize benzothiophenes. nih.gov While not directly yielding this compound, these methods highlight the importance of cyclization in forming the thiophene ring.
Macrocyclization strategies, although more commonly applied to peptides, offer principles that can be adapted for the synthesis of complex heterocyclic systems. nih.gov The concepts of pre-organization and controlling reaction pathways to favor intramolecular over intermolecular reactions are broadly applicable in synthetic chemistry.
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including this compound. numberanalytics.comnumberanalytics.com The focus is on developing environmentally benign processes that minimize waste, reduce energy consumption, and utilize safer solvents and reagents. numberanalytics.comrasayanjournal.co.in
The application of green chemistry to the synthesis of 2-aminothiophenes has been a subject of significant research. nih.govresearchgate.net Methodologies such as microwave-assisted synthesis, the use of alternative and reusable catalysts, and solvent-free reaction conditions are key areas of development. rsc.orgresearchgate.net These approaches not only reduce the environmental impact but can also lead to improved reaction rates, higher yields, and simplified purification procedures. rasayanjournal.co.inresearchgate.net
Solvent-Free Reaction Conditions
Performing chemical reactions without the use of organic solvents is a primary goal of green chemistry, as solvents often account for a significant portion of the waste generated in a chemical process. numberanalytics.comrasayanjournal.co.in Several solvent-free methods have been successfully applied to the synthesis of aminothiophenes.
A notable example is the development of a solvent-free Gewald reaction protocol for the synthesis of tetrasubstituted 2-aminothiophene derivatives. psu.edu In this method, the reactants are simply stirred together at room temperature, leading to moderate to excellent yields. psu.edu Mechanochemistry, specifically high-speed ball milling, has also been employed for a solvent-free Gewald reaction, which can be catalytic in base and conducted under aerobic conditions. mdpi.com
Microwave irradiation is another powerful tool for promoting solvent-free reactions. rasayanjournal.co.inajgreenchem.com The combination of microwave assistance and solvent-free conditions has been used for the multicomponent synthesis of various heterocyclic compounds, offering advantages such as reduced reaction times and increased energy efficiency. ajgreenchem.com
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Aminothiophenes
| Synthetic Approach | Conventional Method | Green Alternative | Key Advantages of Green Alternative | Reference |
|---|---|---|---|---|
| Gewald Reaction | Use of organic solvents (e.g., ethanol, DMF), often requiring elevated temperatures and long reaction times. | Solvent-free conditions, microwave irradiation, mechanochemistry. | Reduced waste, faster reaction rates, lower energy consumption. | mdpi.comresearchgate.netpsu.edu |
| Catalysis | Homogeneous basic catalysts (e.g., morpholine (B109124), triethylamine) that can be difficult to remove. | Heterogeneous and reusable catalysts (e.g., sodium aluminate, ilmenite). | Easy catalyst separation and recycling, reduced waste. | ajgreenchem.comacs.org |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of 2-aminothiophenes, including analogues of this compound. umich.educhemicaljournals.com This method significantly reduces reaction times, often from hours to minutes, and can lead to improved product yields and purity by minimizing side reactions. chemicaljournals.comijert.org The application of microwave irradiation has been shown to be beneficial for the Gewald reaction, promoting higher yields in shorter timeframes compared to conventional heating methods. wikipedia.orgumich.edu
For instance, the synthesis of various 2-aminothiophene derivatives has been successfully achieved with high yields (57-95%) within 30 minutes under microwave irradiation. clockss.org This rapid and efficient protocol highlights the potential of MAOS for creating libraries of 2-aminothiophene compounds for applications in drug discovery. clockss.org The use of microwave heating can be particularly advantageous for overcoming the drawbacks of traditional methods, such as long reaction times and the use of high-boiling, toxic solvents. ijert.org
Table 1: Comparison of Classical vs. Microwave-Assisted Gewald Synthesis for Monosubstituted 2-Aminothiophenes umich.edu
| X | Yield (%) - Classical Conditions | Yield (%) - Microwave Reaction |
| CO2Me | 82 | 55 |
| CONH2 | 78 | 78 |
| CONHPh | 87 | 55 |
| CO-t-Bu | 81 | - |
| CN | 60 | 58 |
This table illustrates the variable impact of microwave assistance on the yield of different 2-aminothiophene derivatives.
Ultrasonic-Assisted Synthesis
Ultrasonic-assisted synthesis offers another green and efficient alternative for the preparation of 2-aminothiophenes. jocpr.comresearchgate.net The application of ultrasound promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the reaction rate. jocpr.com This methodology often leads to higher yields, shorter reaction times, and milder reaction conditions compared to classical approaches. jocpr.comresearchgate.net
A one-pot, three-component, solvent-free synthesis of 2-aminothiophene derivatives under ultrasonic conditions has been developed, demonstrating the advantages of sonochemistry, such as mild conditions, good yields (40-78%), and reduced reaction times. researchgate.net In some protocols, the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) in combination with sonication further enhances the green credentials of the synthesis. jocpr.com The use of ultrasound has been shown to be superior to conventional methods in terms of yield and reaction speed for the synthesis of related heterocyclic systems. researchgate.net
Table 2: Effect of Catalyst and Reaction Conditions on Ultrasonic-Assisted Gewald Reaction jocpr.com
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | Morpholine | 90 | 45 |
| 2 | Piperidine (B6355638) | 90 | 52 |
| 3 | DABCO | 45 | 88 |
| 4 | Et3N | 90 | 65 |
| 5 | KF-Al2O3 | 120 | 40 |
This table showcases the efficiency of different catalysts under ultrasonic conditions, with DABCO providing the best yield in the shortest time.
Mechanochemical Approaches
Mechanochemistry, which involves inducing chemical reactions through mechanical force, presents a solvent-free and environmentally friendly route to 2-aminothiophenes via the Gewald reaction. mdpi.comresearchgate.net High-speed ball milling is a common technique used in mechanochemical synthesis. mdpi.com This approach can make the Gewald reaction catalytic in base and allows it to be conducted under aerobic conditions. mdpi.com
The combination of mechanical activation with thermal heat can significantly increase the reaction rate. mdpi.com Mechanochemical methods are recognized for their efficiency and for being prominent green techniques, often enabling multicomponent reactions that are not feasible in traditional solution-based processes. researchgate.net
The mechanism under solvent-free mechanochemical conditions is thought to proceed through an initial Knoevenagel condensation, followed by the addition of elemental sulfur, cyclization, and protonation. mdpi.com
Catalytic Systems for Sustainable Synthesis
The development of sustainable catalytic systems is crucial for the green synthesis of this compound and its analogues. Various catalysts have been explored to improve the efficiency and environmental footprint of the Gewald reaction.
Recent advancements include the use of piperidinium (B107235) borate (B1201080) as a truly catalytic system for the Gewald synthesis of 2-aminothiophenes. thieme-connect.com This method allows for the cyclocondensation of ketones with active methylene compounds and sulfur in an environmentally friendly ethanol/water solvent system, providing excellent product yields. thieme-connect.com The catalyst also demonstrates great recyclability and reusability. thieme-connect.com
Other innovative catalytic systems include the use of magnetically recyclable catalysts, such as iron-substituted Keggin-type heteropolyacids grafted on modified Fe3O4 nanoparticles. researchgate.net These catalysts have shown excellent efficiency in the synthesis of 2-aminothiophenes via the Gewald reaction under solvent-free conditions. researchgate.net The use of ZnO nanoparticles as a catalyst has also been reported, providing moderate to high yields of 2-aminothiophene derivatives. researchgate.net Furthermore, electrochemical methods offer a green approach for the synthesis of related amino-substituted compounds by generating key intermediates in situ without the need for toxic reagents and solvents. rsc.org
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and developing new synthetic routes.
Elucidation of Reaction Pathways and Intermediates
The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgorganic-chemistry.org This is followed by the addition of elemental sulfur. wikipedia.org
Recent computational studies using density functional theory (DFT) have provided a more detailed picture of the subsequent steps. acs.orgchemrxiv.org These studies suggest that the reaction proceeds through the formation of polysulfide intermediates. acs.orgchemrxiv.org These polysulfides can interconvert and decompose through various pathways, including unimolecular cyclization and nucleophilic degradation. acs.orgchemrxiv.org
The key steps in a plausible mechanism are:
Knoevenagel Condensation: The initial condensation forms the α,β-unsaturated nitrile. thieme-connect.com
Sulfur Addition: Nucleophilic addition of elemental sulfur to the β-carbon of the Knoevenagel product occurs. thieme-connect.com
Ring Closure: The sulfurated intermediate undergoes cyclization through a nucleophilic attack of the mercaptide on the cyano group. thieme-connect.com
Aromatization: A final prototropic rearrangement leads to the formation of the 2-aminothiophene ring. thieme-connect.com
The cyclization of the monosulfide with subsequent aromatization is the thermodynamic driving force of the reaction, funneling various intermediates towards the final product. acs.orgchemrxiv.org
Transition State Analysis in Key Cyclization Steps
The transition state is a fleeting, high-energy state that molecules must pass through for a reaction to occur, and its structure is challenging to observe experimentally. mit.edu Computational chemistry provides powerful tools to calculate and analyze these transition states, offering insights into reaction barriers and pathways. mit.eduims.ac.jp
For the cyclization step in thiophene synthesis, computational models can be used to understand the energetics of the ring-forming process. sciforum.netresearchgate.net In related heterocyclic cyclizations, theoretical calculations have been employed to study the influence of catalysts and reaction conditions on the activation barrier of the cyclization step. sciforum.net For instance, the coordination of an anion catalyst with specific hydrogen atoms in the transition state can reduce the activation energy of the cyclization reaction. sciforum.net
In the context of the Gewald reaction, DFT calculations have been used to investigate the transition states of the intramolecular nucleophilic substitution that leads to the thiophene ring. acs.org These studies have calculated the activation energies for different potential pathways and conformational changes required for the cyclization to occur. acs.org The analysis of these transition states helps to explain the observed reactivity and can guide the design of more efficient synthetic procedures. acs.org Advanced computational methods are continually being developed to find transition states more efficiently and reliably, which will further accelerate the understanding and optimization of complex chemical reactions like the synthesis of this compound. ims.ac.jpsciencedaily.com
Role of Specific Catalysts and Reagents in Reaction Efficiency
Catalysis in Gewald Synthesis of the 2-Aminothiophene Core
The Gewald three-component reaction, which condenses a carbonyl compound, an active methylene nitrile, and elemental sulfur, traditionally employed stoichiometric amounts of amines like morpholine or piperidine as basic catalysts. thieme-connect.comiau.ir Modern methodologies, however, focus on developing more efficient and environmentally benign catalytic systems, including organocatalysts, heterogeneous catalysts, and nanocatalysts. iau.irnih.gov
Basic and Organocatalytic Systems:
Initially, bases such as triethylamine (B128534) and piperidine were standard for promoting the two key steps of the Gewald reaction: the Knoevenagel-Cope condensation and the subsequent intramolecular ring closure. arkat-usa.org While effective, these homogeneous catalysts can be difficult to separate from the reaction mixture. iau.ir
More recent advancements include the use of L-proline as an organocatalyst. nih.gov A significant development is the use of conjugate acid-base pairs, such as piperidinium borate (Pip borate), which have demonstrated the ability to act as true catalysts in the Gewald synthesis. thieme-connect.com The piperidinium cation protonates the carbonyl group, facilitating the initial Knoevenagel condensation, while the borate anion acts as a base to deprotonate the active methylene compound. thieme-connect.com This dual role allows for catalytic amounts (e.g., 20 mol%) to achieve high yields in short reaction times. thieme-connect.com The efficiency of different amine borate salts has been compared, with piperidinium borate showing superior results. thieme-connect.com
Table 1: Comparison of Borate Salt Catalysts in a Model Gewald Reaction
| Catalyst (20 mol%) | Reaction Time (min) | Yield (%) |
|---|---|---|
| Pyrrolidinium Borate | 25 | 92 |
| Piperidinium Borate | 20 | 96 |
| Morpholinium Borate | 30 | 89 |
Data sourced from a study on truly catalytic Gewald synthesis. thieme-connect.com
Further optimization has shown that catalyst loading can be reduced, although a decrease in loading may lead to longer reaction times or lower yields. thieme-connect.com
Heterogeneous and Nanocatalysts:
To overcome the challenges of catalyst separation and recycling, significant research has focused on solid-supported and nanocatalysts. iau.irnih.gov These catalysts offer advantages such as ease of recovery, reusability, and often milder reaction conditions. iau.iracs.org
Examples of effective heterogeneous catalysts include:
Sodium Aluminate (NaAlO₂): This easily available solid base has been used as an eco-friendly and recyclable catalyst for the Gewald reaction, providing excellent performance under mild conditions. nih.govacs.org
Sodium Calcium Pyrophosphate (Na₂CaP₂O₇): Used as a nano-catalyst in water, Na₂CaP₂O₇ has shown good selectivity and catalytic activity, promoting the reaction under environmentally friendly conditions. iau.ir
Metal Oxide Nanoparticles: Catalysts like nano-ZnO and MgO-CeO₂ nanocomposites have been successfully employed. nih.gov For instance, nano-ZnO (2.5 mol%) effectively catalyzes the reaction at 100 °C. nih.gov
Functionalized Polymers: Polyacrylonitrile fiber functionalized with 4-dimethylaminopyridine (B28879) has been used as a catalyst in water, demonstrating low catalyst loading and high yields (92%). nih.gov This system proved more efficient than using 4-dimethylaminopyridine alone. nih.gov
Table 2: Performance of Various Heterogeneous Catalysts in Gewald Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nano-ZnO (2.5 mol%) | Solvent-free | 100 | 37-86 |
| NaAlO₂ | Ethanol | Reflux | Not specified |
| Na₂CaP₂O₇ (nanocatalyst) | Water | Reflux | Good |
| MgO-CeO₂ nanocomposite | Not specified | Not specified | Not specified |
| PAN-DMAP fiber | Water | 80 | 92 |
Data compiled from reviews on green synthesis methodologies for 2-aminothiophenes. nih.gov
Reagents for Formylation and Further Functionalization
Once the 2-aminothiophene nucleus is formed, specific reagents are required to introduce the carbaldehyde group at the C2 position and to install substituents at the C4 position.
Vilsmeier-Haack Reagent:
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. numberanalytics.comrsc.org The reaction typically utilizes a Vilsmeier reagent, an electrophilic chloromethyliminium salt, generated in situ from a formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). numberanalytics.comchemistrysteps.com This reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making it highly selective for activated rings. chemistrysteps.com Judicious control of the Vilsmeier-Haack reagent can allow for the selective introduction of a formyl group onto the thiophene ring. researchgate.netresearchgate.net
Suzuki-Miyaura Cross-Coupling Reagents:
To synthesize analogues such as 4-arylthiophene-2-carbaldehydes, the Suzuki-Miyaura cross-coupling reaction is a highly effective tool. nih.govnih.gov This reaction creates carbon-carbon bonds between a halogenated thiophene (e.g., 4-bromothiophene-2-carbaldehyde) and various arylboronic acids or esters. nih.govnih.gov The efficiency of the coupling is influenced by the choice of catalyst, base, and solvent.
Catalyst: Palladium complexes, particularly Pd(PPh₃)₄, are commonly used as catalysts (e.g., 5 mol%). nih.gov
Base: An inorganic base such as potassium phosphate (B84403) (K₃PO₄) or potassium hydroxide (B78521) is essential for the catalytic cycle. nih.gov
Solvent System: The choice of solvent significantly impacts yield. Mixtures like toluene/water or dioxane/water are often employed to facilitate the reaction between the organic and aqueous-soluble components. nih.gov
Table 3: Effect of Solvent on Suzuki-Miyaura Coupling for 4-Phenylthiophene-2-carbaldehyde Synthesis | Solvent (Ratio) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | | Toluene/Water (4:1) | 85-90 | Good | | Dioxane/Water (4:1) | Heating | Excellent | | DMF | Reflux | Moderate | Reaction conditions involved coupling 4-bromothiophene-2-carbaldehyde with an arylboronic ester/acid in the presence of a Pd(0) catalyst and a base. nih.gov
Reactivity Patterns and Derivatization Strategies of 4 Aminothiophene 2 Carbaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde group at the C2 position of the thiophene (B33073) ring is a key site for various chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Oxidative Derivatizations to Carboxylic Acids
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4-aminothiophene-2-carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. For simple thiophene-2-carboxaldehyde, this oxidation is a known method for preparing thiophene-2-carboxylic acid. nih.gov Analogous transformations on various aromatic and heterocyclic aldehydes can be achieved under mild conditions using modern catalytic systems. For instance, aerobic oxidation using co-catalysts like 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (ketoABNO) and sodium nitrite (B80452) (NaNO₂) under an oxygen atmosphere provides an efficient method for converting aldehydes to carboxylic acids. researchgate.net This method has proven effective for electron-deficient heterocyclic aldehydes, suggesting its applicability to 4-aminothiophene-2-carbaldehyde. researchgate.net
Table 1: Representative Oxidative Derivatization
| Starting Material | Product | Reagents & Conditions |
|---|
Reductive Modifications to Alcohols
The reduction of the aldehyde group yields the corresponding primary alcohol, (4-aminothiophen-2-yl)methanol. This is typically achieved with high selectivity using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol, where the hydride from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. This method is highly effective for converting aldehydes and ketones to alcohols and is a standard procedure in organic chemistry. orgsyn.orgjournalskuwait.org
Table 2: Representative Reductive Modification
| Starting Material | Product | Reagents & Conditions |
|---|
Condensation Reactions for Imines and Hydrazones
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions involve an initial nucleophilic addition of the nitrogen compound to the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. researchgate.netresearchgate.net The reaction is often catalyzed by a small amount of acid. For example, a related compound, 4-phenylthiophene-2-carbaldehyde, has been shown to react with 2,4-dinitrophenylhydrazine (B122626) to form the corresponding hydrazone. google.com Similarly, condensation of other amino-aldehyde substituted thiophene systems with primary amines has been documented to proceed efficiently. ontosight.ai
Table 3: Representative Condensation Reactions
| Reagent | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine | A thiophene ring with a -CH=N-R group at position 2 and an amino group at position 4. |
| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | A thiophene ring with a -CH=N-NH₂ group at position 2 and an amino group at position 4. |
Wittig Olefination and Related Carbonyl Reactions
The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene, allowing for the extension of the carbon skeleton. This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a four-membered oxaphosphetane intermediate, which decomposes to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. mdpi.comchemicalbook.com This olefination strategy has been successfully applied to substituted thiophene-2-carbaldehydes to create styryl-thiophene structures, demonstrating its utility for this class of compounds. ambeed.com
Table 4: Representative Wittig Olefination
| Starting Material | Wittig Reagent | Product |
|---|
Transformations of the Amino Group
The amino group at the C4 position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation and sulfonylation. These modifications are crucial for altering the electronic properties of the molecule and for building more complex structures.
Acylation and Sulfonylation Reactions
The amino group of this compound can be acylated or sulfonylated by reacting it with acylating or sulfonylating agents, respectively. These reactions typically involve the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl group of an acyl chloride, anhydride (B1165640), or sulfonyl chloride. A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The resulting products are N-(2-formylthiophen-4-yl)amides and N-(2-formylthiophen-4-yl)sulfonamides. While the electron-withdrawing nature of the aldehyde at the C2-position may decrease the nucleophilicity of the C4-amino group, these transformations remain standard methods for derivatizing aromatic amines. The synthesis of related N-acylated aminothiophenes is a common strategy in medicinal chemistry. acs.org
Table 5: Representative Acylation and Sulfonylation Reactions
| Reagent Type | Reagent Example | Product Type |
|---|---|---|
| Acyl Halide | Acetyl chloride (CH₃COCl) | N-(2-formylthiophen-4-yl)acetamide |
| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-(2-formylthiophen-4-yl)acetamide |
Formation of Azo Scaffolds
The primary aromatic amino group of this compound is a key functional handle for the synthesis of azo compounds. This transformation is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction.
The process begins with the treatment of the aminothiophene with a source of nitrous acid, commonly generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt.
Once formed, the thiophene diazonium salt is a weak electrophile that can react with electron-rich coupling components, such as activated aromatic compounds like phenols, anilines, or naphthols. This electrophilic aromatic substitution reaction, known as azo coupling, results in the formation of a stable azo compound, characterized by the -N=N- functional group which links the thiophene ring to the coupling partner. mdpi.comajgreenchem.com These resulting azo dyes are often highly colored due to the extended π-conjugated system created by the diazene (B1210634) bridge. The specific properties of the final azo compound can be tuned by selecting different coupling partners. nih.gov
Diazotization and Subsequent Reactions
Diazotization of the 4-amino group opens up a wide range of chemical transformations beyond azo coupling. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a variety of nucleophiles, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. This provides a powerful method for introducing a diverse set of functional groups onto the thiophene ring at the C4 position, which might be difficult to install directly.
Examples of Diazonium Salt Reactions:
Halogenation: Treatment with CuCl, CuBr, or KI allows for the introduction of chloro, bromo, and iodo substituents, respectively.
Cyanation: Reaction with CuCN yields the corresponding nitrile (4-cyanothiophene-2-carbaldehyde).
Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding 4-hydroxythiophene derivative.
These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a broad family of 4-substituted thiophene-2-carbaldehydes.
Condensation with Carbonyl Compounds
The reactivity of this compound is also characterized by condensation reactions involving both its amino and aldehyde functionalities.
The nucleophilic primary amino group can readily react with external aldehydes and ketones in the presence of an acid catalyst. This condensation reaction eliminates a molecule of water to form a Schiff base, or imine, where a C=N double bond is formed between the thiophene's nitrogen and the carbonyl carbon of the reaction partner. ajgreenchem.comsmolecule.com
Conversely, the electrophilic aldehyde group at the C2 position can undergo condensation with active methylene (B1212753) compounds. For instance, in a Knoevenagel-type condensation, it can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a weak base. This reaction involves the formation of a new carbon-carbon double bond, extending the conjugation of the system.
Electrophilic and Nucleophilic Substitutions on the Thiophene Ring
The thiophene ring itself is susceptible to substitution reactions, with the regiochemical outcome being directed by the existing amino and aldehyde substituents.
Regioselective Functionalization Strategies
The regioselectivity of electrophilic substitution on the this compound ring is controlled by the interplay of the electronic effects of the two substituents. The amino group (-NH₂) at C4 is a strong activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). The carbaldehyde group (-CHO) at C2 is a deactivating group and directs to the meta positions.
The powerful activating nature of the amino group dominates, making the thiophene ring highly reactive towards electrophiles, particularly at the C3 and C5 positions. researchgate.net Between these two sites, electrophilic attack is most likely to occur at the C5 position. This preference is attributed to lower steric hindrance at C5 compared to the C3 position, which is situated between the two existing functional groups. libretexts.org This allows for regioselective functionalization, such as halogenation or nitration, at the C5 position.
Palladium-Catalyzed Cross-Coupling Reactions at Thiophene Positions
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide powerful tools for the functionalization of thiophene rings. rsc.org While these reactions typically require a halide or triflate as a handle, the principles are well-demonstrated with precursors to this compound.
A prime example is the Suzuki-Miyaura cross-coupling reaction. Studies have shown that 4-bromothiophene-2-carbaldehyde, a closely related analogue, readily couples with a variety of arylboronic acids or their pinacol (B44631) esters. nih.govnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate or potassium phosphate (B84403). nih.govbeilstein-journals.org This strategy efficiently forms a new carbon-carbon bond at the C4 position, yielding a range of 4-arylthiophene-2-carbaldehydes. nih.govnih.gov This methodology highlights a key strategy for elaborating the thiophene core, which could be applied to halogenated derivatives of the title compound.
Construction of Fused Heterocyclic Systems Utilizing this compound
The bifunctional nature of this compound, with its amino and aldehyde groups in a 1,3-relationship on the thiophene ring, makes it an ideal starting material for the synthesis of fused heterocyclic systems. tubitak.gov.tr These intramolecular or tandem intermolecular-intramolecular cyclization reactions lead to the formation of valuable thieno-fused pyridines, pyrimidines, and other related structures.
One common strategy involves the reaction of the aminothiophene with bifunctional reagents. For example, condensation with compounds containing an active methylene group adjacent to a nitrile, such as malononitrile, in the presence of a base can lead to the formation of a fused aminopyridine ring, resulting in a thieno[3,2-b]pyridine (B153574) system.
Furthermore, the synthesis of thieno[2,3-d]pyrimidines, a privileged scaffold in medicinal chemistry, can be achieved from related 2-aminothiophene precursors. tubitak.gov.tr By analogy, reacting this compound with reagents like formamide (B127407), urea (B33335), thiourea (B124793), or isothiocyanates under cyclocondensation conditions can furnish a pyrimidine (B1678525) ring fused to the thiophene core. For instance, heating with formamide would provide the thieno[3,2-d]pyrimidine (B1254671) skeleton. The reaction of the amino group to form an intermediate, followed by cyclization involving the aldehyde, is a cornerstone of this synthetic approach.
Synthesis of Thienopyrimidine Derivatives
The construction of a pyrimidine ring fused to the thiophene core of this compound is a common strategy to generate thieno[3,2-d]pyrimidines, a class of compounds with significant biological interest. semanticscholar.org These syntheses typically involve the reaction of the o-aminoaldehyde functionality with reagents that can provide the necessary one or two carbon atoms to complete the pyrimidine ring.
One of the most direct methods for synthesizing thieno[3,2-d]pyrimidin-4(3H)-ones is through the condensation of an o-aminothiophene precursor with formamide. nih.gov This reaction provides the single carbon atom required for the pyrimidine ring. Similarly, heating ethyl 3-aminothiophene-2-carboxylate with urea under neat conditions is a known method to produce thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. researchgate.net By analogy, this compound can be expected to react with urea or thiourea to yield the corresponding thieno[3,2-d]pyrimidin-4(3H)-one or thieno[3,2-d]pyrimidine-4(3H)-thione derivatives. The initial step is the formation of a ureido or thioureido intermediate via reaction with the amino group, followed by intramolecular cyclization involving the aldehyde.
Furthermore, multicomponent reactions offer an efficient route to highly substituted thienopyrimidines. For instance, the interaction of a carbaldehyde derivative with thiourea and active methylene compounds like ethyl acetoacetate (B1235776) or acetylacetone (B45752) can yield complex pyrimidine derivatives in a single step. researchgate.net The reaction of 10-oxo-4,6,7,8,9,10-hexahydroprazolo[1,5-a] nih.govbenzothieno[2,3-d]pyrimidine-3-carbaldehyde, a related heterocyclic aldehyde, with malononitrile and thiourea leads to the formation of a fused pyrimidinethione, demonstrating the utility of this approach. researchgate.net
| Reactant(s) | Reagents and Conditions | Product | Reference Analogy |
|---|---|---|---|
| Urea | Heating, neat or in a high-boiling solvent | Thieno[3,2-d]pyrimidin-4(3H)-one | researchgate.netnih.gov |
| Thiourea | Heating, neat or in a high-boiling solvent | Thieno[3,2-d]pyrimidine-4(3H)-thione | nih.gov |
| Formamide | Reflux | Thieno[3,2-d]pyrimidine | nih.gov |
| Thiourea, Ethyl Acetoacetate | One-pot, heating | 5-Acetyl-6-methylthieno[3,2-d]pyrimidine-4(3H)-thione | researchgate.net |
Formation of Thienothiazines and Other Sulfur-Containing Rings
The bifunctional nature of this compound also allows for the synthesis of fused heterocyclic systems containing a second sulfur atom, such as thienothiazines. The synthesis of these compounds often involves the reaction of an aminothiophene derivative with a sulfur-containing reagent. For example, 2-aminothiophenols are known to condense with aldehydes to form 2-substituted benzothiazoles, often promoted by an oxidizing agent like iodine. organic-chemistry.org
A plausible route to a thieno[3,2-d] nih.govresearchgate.netthiazine (B8601807) derivative would involve the initial conversion of the aldehyde group of this compound into a thiosemicarbazone by reacting it with thiosemicarbazide. This intermediate, possessing both a nucleophilic amino group and a thiocarbonyl group, can then undergo oxidative cyclization to form the fused thiazine ring. A similar strategy has been used in the synthesis of annulated thiophene derivatives where a thiourea derivative undergoes cyclization. researchgate.netscirp.org
Alternatively, condensation of the amino group with benzoylisothiocyanate would yield a thiourea derivative, which upon cyclization, could lead to a thieno[3,2-d]pyrimidinethione. researchgate.netscirp.org Further reactions on the thione group could then be explored to build other sulfur-containing rings. The synthesis of 5-aryl-thieno[3,2-d] nih.govresearchgate.netthiazol-2-amine derivatives from 5-aryl-3-aminothiophene-2-carboxylic acid further supports the feasibility of constructing fused thiazole (B1198619) rings from aminothiophene precursors. researchgate.net
| Reactant(s) | Reagents and Conditions | Product | Reference Analogy |
|---|---|---|---|
| Thiosemicarbazide | 1. Condensation (e.g., EtOH, reflux) 2. Oxidative Cyclization (e.g., FeCl3) | Thieno[3,2-d] nih.govresearchgate.netthiazin-4-amine | researchgate.net |
| 2-Mercaptoacetic acid | Condensation, cyclization | 3,4-Dihydro-2H-thieno[3,2-e] semanticscholar.orgnih.govthiazin-2-one | General condensation principles |
| Benzoylisothiocyanate | 1. Dioxane, rt 2. Cyclization (e.g., base) | 3-Benzoylthieno[3,2-d]pyrimidine-4(3H)-thione | researchgate.netscirp.org |
Annulation Reactions with Nitrogen-Containing Building Blocks
Annulation reactions of this compound with various nitrogen-containing building blocks provide access to a diverse array of polycyclic heterocyclic compounds. The aldehyde and amino groups can participate in reactions with bifunctional reagents to construct new five- or six-membered nitrogen-containing rings.
A key reaction in this category is the condensation with hydrazine and its derivatives. For example, the reaction of this compound with hydrazine hydrate (B1144303) is expected to yield thieno[3,2-d]pyridazine. This reaction proceeds through the initial formation of a hydrazone at the aldehyde position, followed by intramolecular cyclization via nucleophilic attack of the ring amino group onto the imine carbon, with subsequent aromatization. The reaction of a related heterocyclic aldehyde, 10-oxo-4,6,7,8,9,10-hexahydroprazolo[1,5-a] nih.govbenzothieno[2,3-d]pyrimidine-3-carbaldehyde, with hydrazine hydrate readily affords the corresponding hydrazone. researchgate.net
Furthermore, condensation with other nitrogen-containing building blocks can lead to more complex fused systems. For instance, reaction with cyanoacetohydrazide can produce an acrylohydrazide intermediate which can be further cyclized. researchgate.net Similarly, condensation with 3-amino-5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5(4H)-one (aminopyrazolone) in the presence of an acid or base can lead to the formation of fused pyrazolone (B3327878) derivatives. researchgate.net The reaction of the aldehyde with active methylene compounds containing a nitrile group, such as malononitrile, in the presence of a base, leads to Knoevenagel condensation products, which are versatile intermediates for further annulation reactions. researchgate.netorganic-chemistry.org
| Reactant(s) | Reagents and Conditions | Product | Reference Analogy |
|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux | 4,5-Dihydrothieno[3,2-d]pyridazine | researchgate.netscirp.org |
| Cyanoacetohydrazide | EtOH, piperidine (B6355638) catalyst | N'-(Thiophen-2-ylmethylene)cyanoacetohydrazide | researchgate.net |
| Aminopyrazolone | Acid or base catalysis | Fused pyrazolyl-thienopyrimidine derivative | researchgate.net |
| Malononitrile | Base catalyst (e.g., piperidine) | 2-((4-Aminothiophen-2-yl)methylene)malononitrile | researchgate.netorganic-chemistry.org |
Scaffold Utility in Molecular Design and Synthesis
Role as a Privileged Scaffold in Medicinal Chemistry Design
In the realm of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. The 2-aminothiophene core, a key component of 4-Aminothiophene-2-carbaldehyde, is widely recognized as such a scaffold. nih.govnih.govresearchgate.net Its incorporation into molecules can impart a broad spectrum of biological activities, making it an attractive starting point for drug discovery. nih.govresearchgate.net The 2-aminothiophene family of compounds has shown promise as selective inhibitors and modulators in various clinical phases. nih.govnih.gov
Design of Hybrid Molecular Architectures
The structure of this compound lends itself to the design of hybrid molecules, where it is combined with other pharmacologically active moieties to create novel compounds with enhanced or synergistic effects. The presence of both an amino group and a carbaldehyde group provides two distinct points for chemical modification, allowing for the facile synthesis of diverse molecular architectures. For instance, the carbaldehyde function can be readily transformed into other functional groups or used in condensation reactions to link the thiophene (B33073) scaffold to other heterocyclic systems or bioactive fragments. This strategy has been successfully employed to generate novel compounds with potential therapeutic applications.
Precursor for Synthesizing Complex Heterocyclic Compounds
The 2-aminothiophene moiety is a valuable synthon for the creation of more complex, biologically active thiophene-containing heterocycles. nih.govnih.govresearchgate.net The reactivity of the aldehyde and amino groups in this compound facilitates cyclization reactions to form fused ring systems. These reactions are crucial in building intricate molecular frameworks that are often found in potent pharmaceutical agents. The ability to serve as a starting material for a variety of heterocyclic structures underscores its importance as a versatile building block in synthetic organic chemistry. ontosight.ai
A notable synthetic application is the Suzuki-Miyaura cross-coupling reaction, which has been used to synthesize a series of 4-arylthiophene-2-carbaldehyde compounds with promising biological activities. nih.gov This reaction allows for the introduction of various aryl groups onto the thiophene ring, leading to a library of derivatives with diverse substitution patterns. nih.gov
| Product | Yield (%) | Biological Activity |
| 4-Phenylthiophene-2-carbaldehyde | Good | - |
| 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde | Excellent | - |
| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | - | Excellent antibacterial and NO scavenging activity |
| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | - | Superior haemolytic action and outstanding urease inhibition |
Table 1: Synthesis and Biological Evaluation of 4-Arylthiophene-2-carbaldehydes. nih.gov
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. scirp.org For derivatives of this compound, SAR studies are crucial for optimizing the scaffold to enhance potency and selectivity for a specific biological target. By systematically modifying the substituents on the thiophene ring and the functional groups derived from the carbaldehyde and amino moieties, researchers can identify key structural features responsible for the desired pharmacological effects. nih.govresearchgate.net
For example, in a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, which share some structural similarities with aminothiophenes, specific substitutions led to marked inhibitory activity against ADP-induced platelet aggregation. nih.gov Such studies, while not directly on this compound itself, highlight the general principle of how subtle structural changes can dramatically impact biological outcomes. nih.gov The knowledge gained from SAR studies guides the rational design of new, more effective therapeutic agents. scirp.org
Applications in Advanced Material Science and Polymer Chemistry
The utility of this compound extends beyond medicinal chemistry into the realm of materials science. Its inherent electronic properties and the potential for polymerization make it a valuable component in the development of novel functional materials.
Building Blocks for Optoelectronic Materials and Devices
Thiophene-based polymers, known as polythiophenes, are a significant class of conducting polymers with widespread applications in electronic and optoelectronic devices. nih.gov The thiophene ring in this compound provides the necessary electronic characteristics for charge transport, a key property for materials used in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. nih.govjournalskuwait.org
The polymerization of thiophene-2-carbaldehyde (B41791), a closely related compound, has been achieved using hydrochloric acid as a catalyst, resulting in the formation of poly(thiophene-2-carbaldehyde). researchgate.net This polymer consists of spherical nanoparticles and exhibits properties that could be harnessed for various material applications. journalskuwait.orgresearchgate.net The presence of the amino group in this compound can further tune the electronic properties of the resulting polymer, potentially leading to materials with enhanced performance characteristics.
Precursors for Fluorescent Probes and Dyes
The aminothiophene scaffold is also a component of some fluorescent molecules. The development of fluorescent probes and dyes is crucial for various applications, including bio-imaging and sensing. The electronic nature of the this compound core, with its electron-donating amino group and electron-withdrawing carbaldehyde group, can give rise to intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence.
By chemically modifying the aldehyde and amino groups, it is possible to synthesize a variety of fluorescent derivatives. For instance, the aldehyde can be reacted with other molecules to create larger conjugated systems, which can shift the fluorescence emission to different wavelengths. This tunability is highly desirable in the design of fluorescent probes for specific applications, such as the detection of biomolecules or metal ions. While direct examples of this compound being used as a precursor for fluorescent probes are not extensively documented in the provided context, the general principles of fluorophore design suggest its potential in this area. The synthesis of various fluorescent dyes based on different heterocyclic scaffolds demonstrates the feasibility of this approach. nih.govresearchgate.netnih.gov
Development of Functional Polymers and Oligomers
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde group, presents it as a promising candidate for the synthesis of functional polymers and oligomers. This unique structure theoretically allows for the formation of conjugated polymers, such as polyazomethines (also known as Schiff base polymers), through self-polycondensation. However, the practical realization of high molecular weight polymers from this specific monomer has not been extensively reported in the scientific literature, suggesting potential challenges in its polymerization.
The primary route envisioned for the polymerization of this compound is through the formation of an azomethine (-CH=N-) linkage between the aldehyde and amino groups of separate monomer units. This would result in a poly(4-aminothiophene-2-methine) structure, a type of conjugated polymer with potential applications in optoelectronics and materials science. The extended π-conjugation along the polymer backbone, incorporating the thiophene rings, could lead to desirable electronic and optical properties.
While direct polymerization studies on this compound are scarce, research on the polymerization of the closely related thiophene-2-carbaldehyde provides valuable insights into the potential synthetic pathways and properties of such polymers. One notable study involves the acid-catalyzed polymerization of thiophene-2-carbaldehyde, which yields a poly(thiophene-2-carbaldehyde) material. journalskuwait.orgresearchgate.netjournalskuwait.orgchempedia.infoglobalauthorid.com This suggests that an acid-catalyzed self-condensation of this compound could be a viable approach.
The polymerization of thiophene-2-carbaldehyde has been achieved using hydrochloric acid as a catalyst in an alcohol solvent. journalskuwait.orgresearchgate.netjournalskuwait.orgchempedia.infoglobalauthorid.com The resulting polymer was characterized as a dark, insoluble powder. The properties of this polymer are summarized in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Monomer | Thiophene-2-carbaldehyde | journalskuwait.orgresearchgate.netjournalskuwait.orgchempedia.infoglobalauthorid.com |
| Catalyst | Hydrochloric Acid | journalskuwait.orgresearchgate.netjournalskuwait.orgchempedia.infoglobalauthorid.com |
| Solvent | Methanol (B129727) | journalskuwait.orgresearchgate.netjournalskuwait.org |
| Polymer Appearance | Dark greenish-black powder | journalskuwait.org |
| Solubility | Insoluble in common organic solvents; partially soluble in acetone, THF, DMF, DMSO, and formic acid | journalskuwait.org |
| Morphology | Spherical particles with a rough surface (average diameter ~127 nm) | journalskuwait.orgchempedia.info |
| Thermal Properties | Melts at 313 °C and decomposes | researchgate.net |
The self-condensation of aminobenzaldehydes is a known reaction that can lead to various products, including cyclic trimers and tetramers, particularly under acidic conditions. researchgate.netcdnsciencepub.comresearchgate.net This suggests that the self-condensation of this compound might also be prone to the formation of well-defined cyclic oligomers rather than linear high polymers. The formation of such macrocycles could compete with the desired linear polymerization, thus limiting the achievable molecular weight of the polymer.
Furthermore, the synthesis of poly(thiophene-methine)s from other thiophene-2-carbaldehyde derivatives has been reported. rsc.orgresearchgate.net For instance, the acid-promoted polycondensation of 3,4-(ethylenedioxy)thiophene-2-carbaldehyde yields a conjugated poly(thiophene-methine) that exhibits a low band-gap. rsc.orgresearchgate.net This further supports the potential for this compound to form analogous conjugated polymers.
Computational Chemistry and Modeling Studies
Quantum Chemical Studies for Reaction Mechanism Elucidation
Quantum chemical calculations are fundamental in understanding the intricate details of chemical reactions at the electronic level. These methods allow researchers to map out the energetic landscape of a reaction, identifying intermediates and transition states that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface, DFT can elucidate the most probable pathways for a given transformation. For instance, in the synthesis of 2-aminothiophenes, such as the Gewald reaction, DFT calculations have been employed to study the stepwise mechanism. chemrxiv.org These studies involve the optimization of the geometries of reactants, intermediates, transition states, and products.
Table 1: Representative DFT Findings on Thiophene (B33073) Synthesis Pathways
| Reaction Studied | DFT Functional/Basis Set | Key Findings | Reference |
|---|---|---|---|
| Gewald synthesis of 2-aminothiophenes | M06-2X/aug-cc-pV(T+d)Z | The reaction is initiated by a Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring. The cyclization of the monosulfide is the thermodynamic driving force. | chemrxiv.org |
| Synthesis of trans-2-amino-4,5-dihydrothiophenes | r²SCAN-3c | The reaction of α-thiocyanatoacetophenone with 3-aryl-2-cyanothioacrylamides proceeds via a Michael adduct which then undergoes cyclization. | nih.govacs.org |
| [3+2] Cycloaddition with enolates and azides | M06-2X/6-31+G(d,p) | Calculations helped to understand the different steps and regioselectivity of metal-free cycloaddition reactions. | mdpi.com |
The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals (HOMO and LUMO), is a key determinant of its reactivity and stability. DFT calculations are commonly used to determine the energies and distributions of these orbitals. The HOMO-LUMO energy gap is a particularly useful descriptor; a small gap generally implies high chemical reactivity and low kinetic stability. mdpi.com
For aminothiophene derivatives, analysis of the electronic structure can help predict their behavior in various reactions. For example, in a study of methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV, suggesting high chemical reactivity. mdpi.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, guiding predictions about how it will interact with other reagents.
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques, including docking and molecular dynamics, are pivotal in medicinal chemistry for predicting how a ligand, such as a 4-aminothiophene-2-carbaldehyde derivative, might interact with a biological target, typically a protein or enzyme. These methods are essential for rational drug design and for understanding the molecular basis of a compound's biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand within the binding site of a target protein. nih.gov For thiophene-based compounds with potential therapeutic applications, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com
The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy. nih.gov This allows for the ranking of different ligands and the prediction of their relative potencies. Docking simulations have been successfully used to study the interactions of various heterocyclic compounds, including thiophenes, with targets like kinases, proteases, and receptors. nih.govmdpi.combiorxiv.orgnih.gov
Table 2: Principles of Molecular Docking in Drug Discovery
| Component | Description | Application to Thiophene Derivatives |
|---|---|---|
| Target Preparation | Obtaining the 3D structure of the protein, usually from the Protein Data Bank (PDB), and preparing it by adding hydrogens, assigning charges, and defining the binding site. | Used to prepare enzymes like tubulin or various kinases for docking with aminothiophene-based inhibitors. |
| Ligand Preparation | Generating a 3D conformation of the ligand (e.g., a this compound derivative), assigning charges, and defining rotatable bonds. | The flexible nature of the aminothiophene scaffold and its substituents is accounted for during this step. |
| Docking Algorithm | Sampling a wide range of ligand conformations and orientations within the binding site. | Predicts how the thiophene ring, amino group, and carbaldehyde group orient themselves to maximize favorable interactions. |
| Scoring Function | Estimating the binding affinity (e.g., in kcal/mol) for each docked pose to rank potential ligands. | Helps to prioritize which aminothiophene derivatives are most likely to be potent binders and warrant experimental testing. |
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand binding. nih.gov
For a ligand-protein complex identified through docking, an MD simulation can be performed to assess its stability. nih.govmdpi.com Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the predicted pose. nih.govmdpi.com Furthermore, MD simulations can reveal important conformational changes in the protein upon ligand binding and can be used to analyze the dynamic network of interactions that hold the complex together. nih.govnih.gov
Theoretical Prediction of Spectroscopic Properties and Conformational Preferences
Computational methods are highly valuable for predicting spectroscopic properties and analyzing the conformational preferences of molecules like this compound. These theoretical predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structure.
Theoretical calculations, often using DFT, can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to help assign signals in experimental NMR spectra. documentsdelivered.com This is particularly useful for complex molecules where spectral interpretation can be challenging.
The conformational landscape of a molecule is also amenable to computational study. For flexible molecules like this compound, which has a rotatable formyl group, computational methods can be used to determine the relative energies of different conformers. documentsdelivered.com By calculating the potential energy as a function of specific dihedral angles, the most stable, low-energy conformations can be identified. This information is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Aminothiophene 2 Carbaldehyde Derivatives
Vibrational Spectroscopy (IR) for Functional Group Identification and Hydrogen Bonding
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-aminothiophene-2-carbaldehyde and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
The IR spectrum of a this compound derivative will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This band typically appears in the region of 1710-1665 cm⁻¹. researchgate.netvscht.cz The exact position can be influenced by conjugation with the thiophene (B33073) ring. For thiophene-2-carbaldehyde (B41791) itself, this stretching frequency has been reported at 1665 cm⁻¹. researchgate.net
The amino group (NH₂) gives rise to characteristic N-H stretching vibrations, usually appearing as one or two bands in the 3500-3300 cm⁻¹ region. The presence of two bands is indicative of the symmetric and asymmetric stretching modes of the primary amine. The C-H stretching vibrations of the thiophene ring are typically observed around 3100-3000 cm⁻¹. vscht.cz
Furthermore, IR spectroscopy is a valuable tool for studying hydrogen bonding. Intermolecular or intramolecular hydrogen bonding involving the amino group and the carbonyl group can lead to a broadening and a shift to lower wavenumbers of the N-H and C=O stretching bands, respectively. rsc.orgnih.govresearchgate.net The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions. mdpi.com
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aldehyde (C=O) | Stretching | 1710–1665 | researchgate.netvscht.cz |
| Amine (N-H) | Stretching | 3500–3300 | nih.gov |
| Aromatic C-H (Thiophene) | Stretching | 3100–3000 | vscht.cz |
| C-H (Aldehyde) | Stretching | 2830–2695 | vscht.cz |
| C=C (Thiophene ring) | Stretching | 1600–1400 | vscht.cz |
Mass Spectrometry (MS) for Molecular Ion Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed molecular formula, the identity of the compound can be confirmed with a high degree of confidence. For instance, the calculated m/z for the protonated molecular ion [M+H]⁺ of thiophene-2-carbaldehyde (C₅H₄OS) is 113.0, which can be verified by HRMS analysis. rsc.org
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) which is a radical cation. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the compound. libretexts.orglibretexts.org
For a this compound derivative, common fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for aldehydes. miamioh.eduyoutube.com This could result in the loss of a hydrogen radical (M-1) or the formyl radical (M-29, loss of CHO).
Cleavage of the thiophene ring: The stable aromatic thiophene ring can also fragment, although this may be less favorable. The fragmentation of thiophenol, for example, can involve the loss of a CS group. researchgate.net
Loss of substituents: Any substituents on the thiophene ring or the amino group can also be lost as radicals or neutral molecules, leading to further characteristic peaks in the mass spectrum.
By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the information obtained from NMR and IR spectroscopy. youtube.comresearchgate.net
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound derivatives, it provides unparalleled insights into the molecule's absolute configuration, conformational preferences, and the intricate network of intermolecular forces that govern its crystal packing.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for elucidating the precise molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles with high precision.
A key application of this technique is the determination of the absolute configuration of chiral molecules. For derivatives of this compound that are chiral, anomalous dispersion effects in the X-ray scattering can be used to establish the true stereochemistry.
Furthermore, single-crystal X-ray analysis provides a detailed picture of the molecule's conformation in the solid state. For instance, in the case of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, a derivative of the parent compound, X-ray diffraction studies have revealed a distinct "propeller" structure. nih.gov The carbonyl group is observed to be coplanar with the thiophene ring, which suggests a significant degree of electronic conjugation between these two moieties. nih.gov
The study of (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone, another related aminothiophene derivative, demonstrates how intramolecular hydrogen bonds, specifically an N–H···O=C interaction, can close a six-membered ring. This interaction significantly influences the molecular conformation, holding the fragment roughly coplanar with the thiophene ring. mdpi.com
Crystallographic data for a representative derivative, 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, is presented in the table below. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₁H₂₁NO₃S |
| Molecular Weight | 367.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.101 (3) |
| b (Å) | 10.457 (3) |
| c (Å) | 17.326 (5) |
| β (°) | 104.473 (4) |
| Volume (ų) | 1947.5 (10) |
| Z | 4 |
Table 1: Crystallographic Data for 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde nih.gov
Elucidation of Intermolecular Interactions and Crystal Packing
Beyond the individual molecule, X-ray crystallography illuminates the supramolecular architecture of the crystal lattice, which is dictated by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions, are crucial in determining the physical properties of the solid material.
For derivatives of this compound, hydrogen bonding is a particularly important feature. In the crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, molecules are linked by weak C–H···O hydrogen bonds, which form one-dimensional chains extending along the b-axis of the crystal. nih.gov
In other 2-aminothiophene derivatives, such as (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, both intramolecular and intermolecular N–H···O hydrogen bonds are observed. mdpi.com The intramolecular hydrogen bond creates a planar six-membered ring, while the intermolecular hydrogen bonds connect the molecules into infinite chains. mdpi.com Similarly, in the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, the cation and anion are linked by a pair of N—H···O hydrogen bonds, forming a distinct ring motif. researchgate.net These arrays are further connected by π–π stacking interactions between the pyrimidine (B1678525) rings. researchgate.net
The table below summarizes the key intermolecular interaction observed in the crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde. nih.gov
| Interaction Type | Donor | Acceptor | Distance (Å) | **Angle (°) ** |
| C–H···O | C2–H2A | O3 | 3.470 (3) | 159 |
Table 2: Hydrogen Bond Geometry for 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde nih.gov
Future Research Directions and Translational Perspectives
Innovations in Sustainable and Scalable Synthesis
The development of environmentally benign and economically viable synthetic routes is a paramount objective in modern chemistry. For 4-aminothiophene-2-carbaldehyde and its derivatives, future research will likely concentrate on "green" chemistry principles to minimize pollution and energy consumption. nih.gov
A key area of innovation lies in the advancement of multicomponent reactions (MCRs), such as the Gewald reaction, which is a cornerstone for 2-aminothiophene synthesis. nih.govsciforum.net This reaction condenses a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base to form the desired thiophene (B33073) ring in a single step. nih.gov Research is moving towards using organocatalysts like L-proline and employing more sustainable reaction media. nih.gov Further innovations may include the development of catalyst-free conditions, as has been demonstrated in some syntheses of related 2-aminothiophenes, which are both highly efficient and eco-friendly. nih.govrsc.org
A notable example of a sustainable approach is the domino reaction between vinyl azides and 1,4-dithiane-2,5-diol, which offers a simple and direct pathway to 3,5-disubstituted-4-aminothiophene-2-carbaldehydes. rsc.org The attractiveness of this protocol lies in its efficiency and environmentally friendly nature. rsc.org The challenge remains to adapt and scale these methods for industrial production, ensuring consistent yield and purity while maintaining a low environmental footprint.
Future work will likely explore:
Flow Chemistry: Transitioning from batch processing to continuous flow systems can enhance safety, improve reaction control, and facilitate easier scaling.
Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reaction times and reduce energy input.
Benign Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents.
Exploration of Novel Reactivity Pathways for Diversification
The functional groups of this compound—the amine and the aldehyde—offer fertile ground for chemical modification. However, expanding the chemical space requires the exploration of novel reaction pathways that go beyond standard transformations.
The aldehyde group is readily reactive, allowing for derivatization through reactions with various reagents. nih.gov The Suzuki-Miyaura cross-coupling reaction has proven to be a powerful tool for creating carbon-carbon bonds, enabling the synthesis of a series of novel 4-arylthiophene-2-carbaldehydes with moderate to excellent yields. nih.govnih.gov This reaction demonstrates excellent functional group tolerance and is a well-established method for producing aryl-substituted thiophenes. nih.gov
| Entry | Arylboronic Acid/Ester | Solvent | Yield (%) | Reference |
| 2a | Phenylboronic ester | Toluene/Water | Good | nih.gov |
| 2g | 3,5-dimethylphenylboronic acid | Toluene/Water | Excellent | nih.gov |
| 2d | 3-(Trifluoromethyl)-5-cyanophenylboronic acid | Toluene/Water | - | nih.govnih.gov |
| 2i | 3-Chloro-4-fluorophenylboronic acid | Toluene/Water | - | nih.govnih.gov |
Future research will focus on discovering and optimizing new reactions to diversify the core structure. This includes:
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, such as the unexpected domino reaction of vinyl azides, to rapidly build molecular complexity. rsc.org
C-H Activation: Directly functionalizing the C-H bonds on the thiophene ring to introduce new substituents without the need for pre-functionalized starting materials.
Photoredox Catalysis: Using visible light to enable novel transformations under mild conditions, potentially accessing reactive intermediates that are difficult to generate via thermal methods.
The presence of both an amino and a cyano group in related 2-amino-3-cyanothiophene derivatives offers numerous possibilities for interesting reactions, such as the formation of fused heterocyclic systems like thienopyrimidines. sciforum.netnih.gov Similar strategies can be envisioned for this compound, leveraging its reactive handles to construct novel fused rings.
Advanced Scaffold Modification Strategies for Enhanced Functionalization
The 2-aminothiophene scaffold is a recognized "privileged" structure in medicinal chemistry, serving as a versatile synthon for biologically active molecules. nih.govresearchgate.net Advanced modification strategies aim to precisely tune the steric and electronic properties of the scaffold to optimize its interaction with biological targets.
One successful strategy involves the palladium-catalyzed Suzuki cross-coupling of a bromo-substituted thiophene carbaldehyde with various arylboronic acids or esters. nih.govnih.gov This method allows for the introduction of a wide range of aryl groups at the 4-position of the thiophene ring, leading to derivatives with distinct biological profiles. For example, specific substitutions have led to compounds with significant antibacterial, anti-urease, and antioxidant activities. nih.govnih.gov
Future directions in scaffold modification will likely involve more intricate and targeted approaches:
Fragment-Based Growth: Using the this compound core as an anchor and "growing" molecular complexity by adding fragments that are known to interact with specific pockets of a target protein.
Bioisosteric Replacement: Systematically replacing functional groups on the scaffold with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.
Late-Stage Functionalization: Developing methods to modify complex, fully-formed molecules containing the thiophene scaffold. This allows for the rapid generation of a library of analogues from a common advanced intermediate, accelerating structure-activity relationship (SAR) studies. A five-step synthesis protocol for a 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde derivative highlights the potential for multi-step, regioselective functionalization. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions and biological activity to predict promising new molecules and efficient ways to synthesize them. jetir.org
For a scaffold like this compound, AI can be applied in several key areas:
In Silico Design and Virtual Screening: AI models can design novel derivatives by suggesting modifications to the core structure that are predicted to enhance biological activity against a specific target. nih.govacs.org These in silico methods allow researchers to prioritize which compounds to synthesize, saving time and resources. acs.org Computational studies on related thiophene structures have been used to design molecules with optimized electronic properties for applications like organic solar cells. nih.govacs.org
Retrosynthetic Analysis: AI-powered tools can propose viable synthetic routes for novel, complex target molecules based on the this compound core. pharmafeatures.com These programs learn from millions of published reactions to identify the most efficient and cost-effective pathways. nih.govwiley.com
Reaction Outcome and Condition Optimization: ML algorithms can predict the likely outcome of a chemical reaction, including yield and the formation of byproducts, under various conditions (e.g., temperature, catalyst, solvent). researchgate.netjetir.org This predictive power can drastically reduce the amount of trial-and-error experimentation needed in the lab. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Aminothiophene-2-carbaldehyde, and how are intermediates characterized?
- Methodological Answer : A common approach involves functionalization of thiophene derivatives via Vilsmeier-Haack formylation. For example, dimethylformamide (DMF) and POCl₃ are used to introduce the aldehyde group at the 2-position of thiophene. The amino group at the 4-position is typically introduced via nitration followed by reduction or direct nucleophilic substitution. Intermediates are characterized using NMR (¹H/¹³C), IR (to confirm aldehyde C=O stretch at ~1700 cm⁻¹), and mass spectrometry. Purity is assessed via HPLC with UV detection at 254 nm .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodological Answer : X-ray diffraction data can be processed using SHELX software (e.g., SHELXL for refinement). Key steps include:
- Assigning anisotropic displacement parameters to non-H atoms.
- Using the OLEX2 interface for hydrogen atom placement via riding models.
- Validating the structure with R-factor convergence (<5%) and checking for residual electron density peaks. For ambiguous cases, twinning or disorder modeling may be required .
Advanced Research Questions
Q. What strategies address contradictions in bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer IC₅₀ variability) often arise from assay conditions or impurities. Mitigation strategies include:
- Reproducibility checks : Repeating assays with independent synthetic batches.
- Purity validation : Using LC-MS to confirm >95% purity.
- Structural analogs : Synthesizing derivatives (e.g., replacing the aldehyde with a nitrile group) to isolate pharmacophore contributions.
- Computational modeling : Docking studies (AutoDock Vina) to compare binding modes across cell lines .
Q. How can advanced spectroscopic techniques resolve tautomeric equilibria in this compound?
- Methodological Answer : Tautomerism between aldehyde and enol forms is studied via:
- Variable-temperature NMR : Monitoring chemical shift changes (e.g., aldehyde proton at ~9.8 ppm broadening at low temperatures).
- DFT calculations : Gaussian09 simulations to predict stable tautomers and compare with experimental IR/Raman spectra.
- Dynamic NMR (DNMR) : Line-shape analysis to estimate exchange rates and activation energies .
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
- Methodological Answer : Scale-up issues include:
- Exothermic reactions : Controlled addition of POCl₃ during formylation using jacketed reactors with temperature feedback.
- Byproduct formation : Optimizing stoichiometry (e.g., DMF:thiophene ratio >1.2) and using scavengers (e.g., molecular sieves for water-sensitive steps).
- Purification : Switching from column chromatography to recrystallization (ethanol/water mixtures) for higher yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
